molecular formula C16H23NO3 B1252184 Grandisine A

Grandisine A

Cat. No. B1252184
M. Wt: 277.36 g/mol
InChI Key: WTEJUVPHIIJNDX-RXHHHXIQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandisine A is a natural product found in Elaeocarpus grandis and Elaeocarpus angustifolius with data available.

Scientific Research Applications

Novel Alkaloids with Binding Affinity to Receptors

Grandisine A, identified from Elaeocarpus grandis, is a novel indolizidine alkaloid with a unique tetracyclic skeleton. It has been shown to have an affinity for the human delta-opioid receptor, suggesting potential for receptor-related research and therapeutic applications (Carroll et al., 2005).

Total Synthesis and Structural Insights

The total synthesis of grandisine A and related alkaloids like grandisine D has been achieved, providing insights into their chemical structures and potential for synthetic modification. This synthesis involves key steps like the Brønsted acid mediated Morita-Baylis-Hillman reaction, highlighting the compound's complex and unique chemical nature (Kurasaki et al., 2009).

Metabolism and Drug Development Potential

A study on the metabolism of (-)-grandisin, a related compound, by human liver microsomes, provides valuable insights for drug development. Understanding the metabolic pathways and kinetics of such compounds is crucial for assessing their potential as therapeutic agents (Barth et al., 2015).

In Vitro Studies and Biological Activities

Research involving grandisin, a lignan closely related to grandisine A, has demonstrated various biological activities, including antitumor, anti-inflammatory, and antiparasitic effects. These studies provide a basis for understanding the potential therapeutic applications of grandisine A and its analogs (Valadares et al., 2009; Carvalho et al., 2010).

properties

Product Name

Grandisine A

Molecular Formula

C16H23NO3

Molecular Weight

277.36 g/mol

IUPAC Name

(1R,4R,8R,10S,17S)-4,8-dimethyl-3,9-dioxa-13-azatetracyclo[8.7.0.02,7.013,17]heptadec-2(7)-en-6-one

InChI

InChI=1S/C16H23NO3/c1-9-8-12(18)14-10(2)20-13-5-7-17-6-3-4-11(17)15(13)16(14)19-9/h9-11,13,15H,3-8H2,1-2H3/t9-,10-,11+,13+,15-/m1/s1

InChI Key

WTEJUVPHIIJNDX-RXHHHXIQSA-N

Isomeric SMILES

C[C@@H]1CC(=O)C2=C(O1)[C@@H]3[C@@H]4CCCN4CC[C@@H]3O[C@@H]2C

Canonical SMILES

CC1CC(=O)C2=C(O1)C3C4CCCN4CCC3OC2C

synonyms

grandisine A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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